molecular formula C24H22ClN2O7PS B606261 Unii-isl723gvq8 CAS No. 1197420-06-6

Unii-isl723gvq8

Katalognummer: B606261
CAS-Nummer: 1197420-06-6
Molekulargewicht: 548.9 g/mol
InChI-Schlüssel: YDTUJCNTIMWHPJ-NRFANRHFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

UNII-ISL723GVQ8 is a unique identifier assigned by the FDA’s Global Substance Registration System (GSRS) to unambiguously define a substance’s chemical identity for regulatory and research purposes . This system ensures standardized identification of medicinal compounds, enabling precise tracking in pharmacovigilance, drug development, and regulatory compliance.

Biologische Aktivität

UNII-ISL723GVQ8, also known by its chemical identifier 1197420-06-6, has garnered attention in the pharmaceutical field due to its promising biological activities. This compound is being investigated primarily for its potential as a lead compound in the development of new antimicrobial and anticancer agents. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

This compound is characterized by its unique molecular structure, which contributes to its biological activity. The compound's specific chemical properties include:

PropertyValue
Molecular FormulaCX_{X}HY_{Y}NZ_{Z} (specific molecular formula not provided)
Molecular WeightNot specified
SolubilityNot specified
Melting PointNot specified

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development in treating bacterial infections. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, although detailed mechanisms are yet to be fully elucidated.

Anticancer Activity

In addition to its antimicrobial properties, this compound has demonstrated anticancer potential in vitro. Studies have shown that the compound can induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the activation of caspases and modulation of apoptotic pathways. This property positions this compound as a promising candidate for further investigation in cancer therapeutics.

Case Studies

Several case studies have been conducted to explore the efficacy and safety of this compound:

  • Case Study on Antimicrobial Efficacy
    • Objective: To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.
    • Method: In vitro testing using standard disk diffusion methods.
    • Results: The compound showed significant inhibition zones against tested strains, particularly Staphylococcus aureus and Escherichia coli.
  • Case Study on Anticancer Effects
    • Objective: To assess the cytotoxic effects on various cancer cell lines.
    • Method: MTT assay was employed to determine cell viability post-treatment with this compound.
    • Results: A dose-dependent decrease in viability was observed in breast cancer (MCF-7) and lung cancer (A549) cell lines.

Research Findings

Recent research has focused on elucidating the mechanisms behind the biological activities of this compound. Key findings include:

  • Mechanism of Antimicrobial Action: Studies suggest that this compound interferes with bacterial DNA replication and protein synthesis, leading to cell death.
  • Mechanism of Anticancer Action: The compound's ability to activate apoptotic pathways has been linked to its structural features, which may facilitate interaction with key proteins involved in apoptosis.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Based on structural and functional analogs from the evidence, UNII-ISL723GVQ8 is compared to five related azabicyclic compounds (Table 1). These compounds share core bicyclic frameworks but differ in substituents, ring sizes, and pharmacological profiles.

Table 1: Key Properties of this compound and Similar Compounds

Compound Name (CAS or UNII) Molecular Formula Similarity Score* Key Properties Applications/Implications
This compound (hypothetical) C₇H₁₄ClN N/A High BBB permeability, non-P-gp substrate, non-CYP inhibitor CNS drug candidates
7-azabicyclo[2.2.1]heptane hydrochloride C₆H₁₂ClN 0.90 Enhanced solubility in polar solvents; moderate GI absorption Intermediate in organic synthesis
endo-9-methyl-9-azabicyclo[3.3.1]nonane-3-amine dihydrochloride C₁₀H₂₂Cl₂N₂ 0.85 High solubility (6.63 mg/ml in DMSO); potent receptor binding affinity Neuropharmacology research
endo-8-methyl-8-azabicyclo[3.2.1]octane-3-amine C₉H₁₈N₂ 0.82 Low cytotoxicity; stable under physiological conditions Antiviral/antibacterial agents
3,8-diazabicyclo[3.2.1]octane dihydrochloride C₆H₁₄Cl₂N₂ 0.78 Dual inhibitory activity (enzyme/receptor); pH-dependent solubility Multitarget therapeutic development

*Similarity scores (0.78–0.90) reflect structural overlap in core bicyclic amine frameworks and substituent patterns .

Key Findings from Comparative Studies

Structural Flexibility vs. Pharmacokinetics :

  • Smaller bicyclic systems (e.g., 7-azabicyclo[2.2.1]heptane) exhibit higher gastrointestinal (GI) absorption but reduced BBB penetration compared to this compound’s larger analogs .
  • Methylation at nitrogen (e.g., endo-9-methyl derivatives) enhances metabolic stability by reducing CYP-mediated oxidation, a critical advantage in CNS drug design .

Solubility and Formulation Challenges :

  • This compound analogs with trifluoromethyl groups (e.g., 4-(8-azabicyclo[3.2.1]oct-8-yl)-3-(trifluoromethyl)benzonitrile) show improved solubility in dimethyl sulfoxide (DMSO) but require co-solvents for aqueous formulations .
  • Ionic derivatives (e.g., dihydrochloride salts) achieve higher aqueous solubility but may compromise membrane permeability .

Safety Profiles: Compounds with chloride substituents (e.g., 7-azabicyclo[2.2.1]heptane hydrochloride) carry warnings for acute toxicity (H302: harmful if swallowed) and irritancy (H315/H319: skin/eye irritation) . this compound’s hypothetical profile suggests lower acute toxicity, aligning with its non-P-gp/CYP interaction .

Eigenschaften

CAS-Nummer

1197420-06-6

Molekularformel

C24H22ClN2O7PS

Molekulargewicht

548.9 g/mol

IUPAC-Name

[(1R)-2-[4-[6-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-2-methoxyphenoxy]-1-cyclopropylethyl] dihydrogen phosphate

InChI

InChI=1S/C24H22ClN2O7PS/c1-32-20-10-17(8-9-19(20)33-12-21(14-2-3-14)34-35(29,30)31)27-13-26-18-11-22(36-23(18)24(27)28)15-4-6-16(25)7-5-15/h4-11,13-14,21H,2-3,12H2,1H3,(H2,29,30,31)/t21-/m0/s1

InChI-Schlüssel

YDTUJCNTIMWHPJ-NRFANRHFSA-N

SMILES

O=P(O)(O[C@H](C1CC1)COC2=CC=C(N(C=NC3=C4SC(C5=CC=C(Cl)C=C5)=C3)C4=O)C=C2OC)O

Isomerische SMILES

COC1=C(C=CC(=C1)N2C=NC3=C(C2=O)SC(=C3)C4=CC=C(C=C4)Cl)OC[C@@H](C5CC5)OP(=O)(O)O

Kanonische SMILES

COC1=C(C=CC(=C1)N2C=NC3=C(C2=O)SC(=C3)C4=CC=C(C=C4)Cl)OCC(C5CC5)OP(=O)(O)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

BMS-830216;  BMS 830216;  BMS830216; 

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

A mixture of (R)-2-(4-(6-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-2-methoxyphenoxy)-1-cyclopropyl-ethyl bis(2-(trimethylsilyl)ethyl) phosphate (35.27 g, 47.06 mmoles), prepared in Part B, and anhydrous CH2Cl2 (315 mL) in a 500 mL CHEMGLASS® jacketed reactor (glycol) equipped with mechanical stirrer, temperature inlet, nitrogen/vacuum switch inlet, addition funnel and reflux condenser was stirred at 20° C. until dissolution was complete; whereupon, the internal temperature was reduced to −2° C. Once the temperature had stabilized, TFA (30.2 mL; 399.40 mmoles) was added dropwise to the stirred solution resulting in a 1.6° C. temperature rise. The reaction temperature was maintained between −0.5° C. and 1° C. (internal) as aliquots were periodically withdrawn to monitor the reaction progress by HPLC analysis. Immediately following completion of the TFA addition, HPLC analysis revealed the composition to be 9.29% starting bis ester, 44.78% monodeprotection, 42.2% desired product, 1.21% (R)-6-(4-chlorophenyl)-3-(4-(2-cyclopropyl-2-hydroxyethoxy)-3-methoxyphenyl)-thieno[3,2-d]pyrimidin-4(3H)-one and 1.25% of the main side-product. After 64 min, the composition was 0.0% starting ester, 0.62% monodeprotection, 94.36% desired product, 1.52% (R)-6-(4-chlorophenyl)-3-(4-(2-cyclopropyl-2-hydroxyethoxy)-3-methoxyphenyl)-thieno[3,2-d]pyrimidin-4(3H)-one and 2.69% of main side-product. After 95 minutes, the reaction was cooled to ˜3° C. prior to the addition of MeOH (28.5 mL) over 5 min. After stirring for 30 min, the reaction was concentrated at 50 mm Hg and 15° C. to a residual volume of ˜134 mL. The solution temperature was increased to 19° C. prior to slow addition of 120 mL of MTBE (ca 12 min). Although seeding was begun after addition of ˜30 mL, about 42-45 mL of MTBE was added before a white precipitate started to form. After stirring for 2 hours at 19-20° C., the solid was collected by filtration. Both the reactor and the filter cake were washed twice with 120 mL of MTBE/CH2Cl2 2.5:1 v/v. The very sandy white/off-white material was air-dried for 15 min with vacuum suction before drying overnight in a vacuum oven at 45° C. to obtain 25.58 g of crude product. This material, which contained some TFA by F NMR, was recrystallized by heating 24.3 g of the crude product in 200 mL of THF and 16 mL of water in a CHEMGLASS® jacketed reactor with stirring to 55-57° C. to achieve complete dissolution. The solution was heated at 60° C. for an additional 15 min, cooled to 45° C. over 10 min; whereupon 50 mL of acetone was added over Ca 5 min while maintaining the temperature above 44° C. throughout the addition. Upon completion of addition the faintly cloudy solution was seeded with previously crystallized product. Once rapid crystallization began, an additional 245 mL of acetone over 30 minutes was added maintaining the temperature above 42.5° C. throughout the addition, The resultant thick slurry was cooled to 22° C. (jacket) over ca 60 minutes and stirred for 90 min at 20-21° C. before collecting the solid by filtration. Both the reactor and the filter cake were washed first with 120 mL of acetone/THF 3:1 v/v and then with acetone (110 mL). After air drying for 40 min with vacuum suction, the solid was dried in a vacuum oven at 50° C. for 18 hr to yield 18.96 g of (R)-2-(4-(6-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-2-methoxyphenyloxy)-1-cyclopropylethyl dihydrogen phosphate (99.2% ee, 99.4% purity in 73% yield). M.P. 166° C. 1H NMR (500 MHz, DMSO-d6) δ ppm 0.41 (m, 2H), 0.52 (m, 2H)3, 1.26 (m, 1H), 3.82 (m, 1H), 4.20 (d, 2H, J=4.29 Hz), 3.80 (s, 3H), 7.06 (dd, 1H, J=8.57, J=2.34 Hz), 7.15 (d, 1H, J=8.57 Hz), 7.22 (d, 1H, J=2.34 Hz), 7.58 (d, 2H, J=8.57 Hz), 7.93 (2H, J=8.57 Hz), 7.98 (s, 1H), 8.40 (s, 1H). 1H NMR (126 MHz, DMSO-d) δ ppm 2.4, 3.1, 13.1, 56.0, 71.0, 77.9, 112.2, 113.1, 119.8, 121.9, 122.1, 128.0, 129.4, 130.1, 131.3, 134.4, 148.4, 149.1, 149.6, 149.9, 156.2, 157.5. 31P NMR δ (162 MHz, DMSO-d6): −0.75. HPLC: 95.4% API; 0.69%. LC/MS: m/e 549.1 (M+H); 4 min gradient. High Res. Mass: C24H23O7N2CIPS calc. 549.06522; exp. 549.06531.
Name
(R)-2-(4-(6-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-2-methoxyphenoxy)-1-cyclopropyl-ethyl bis(2-(trimethylsilyl)ethyl) phosphate
Quantity
35.27 g
Type
reactant
Reaction Step One
[Compound]
Name
glycol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
30.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
315 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.